molecular formula C12H12ClN3O3 B177264 (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol CAS No. 105522-08-5

(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

Katalognummer: B177264
CAS-Nummer: 105522-08-5
Molekulargewicht: 281.69 g/mol
InChI-Schlüssel: YLNRYQDTLAOSGJ-IEBDPFPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a structurally novel nucleoside analogue that has been investigated for its potential as a broad-spectrum antiviral agent. Its primary research value lies in its activity against RNA viruses, with studies highlighting its potent inhibitory effects on human coronaviruses, including SARS-CoV-2 . The compound is designed to act as a prodrug; its active triphosphate form functions as an obligate chain terminator, selectively incorporating into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp) and halting replication. This mechanism of action is a key strategy in nucleoside antiviral development . Research into this compound provides critical insights into the structural requirements for RdRp inhibition and aids in the exploration of new therapeutic strategies to combat emerging viral pathogens.

Eigenschaften

IUPAC Name

(1S,2R,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2/t8-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNRYQDTLAOSGJ-IEBDPFPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566618
Record name (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105522-08-5
Record name (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule characterized by its unique structural features, which include a cyclopentene core and an imidazo[4,5-c]pyridine moiety. This structural configuration suggests potential pharmacological activities that warrant detailed exploration.

Structural Features

The molecular formula of the compound is C12H12ClN3O3C_{12}H_{12}ClN_3O_3, with a molecular weight of approximately 281.69 g/mol. Its stereochemistry is critical for its biological activity, as the specific arrangement of atoms can influence interactions with biological targets.

Biological Activity Overview

Compounds containing imidazo[4,5-c]pyridine structures often exhibit significant biological activities. The presence of the chloro group enhances reactivity and may contribute to various pharmacological properties. Key areas of biological activity include:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The imidazole ring structure is often associated with antimicrobial effects.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in preclinical studies.

In Silico Studies

Recent in silico studies have utilized structure-activity relationship (SAR) models to predict the biological activity of this compound based on its molecular structure. These computational approaches suggest that modifications to the core structure can significantly alter its pharmacological profile.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
4-ChloroquinolineChloro group and quinoline structureAntimicrobial
ImatinibDerivative of imidazoleAnticancer
MPEP (2-Methyl-6-phenyletinylpyridine)Pyridine ring with ethynyl substitutionNeuroprotective

This table highlights how halogenated heterocycles can exhibit diverse biological activities, underscoring the potential significance of (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol in medicinal chemistry.

Case Studies and Research Findings

Research has demonstrated that compounds similar to (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol show promising results in various biological assays:

  • Anticancer Studies : A study found that imidazo[4,5-c]pyridine derivatives exhibited potent anticancer activity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Another investigation reported that compounds with similar structures displayed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
  • Neuroprotection : Research indicated that certain derivatives provided neuroprotective effects in models of neurodegeneration, likely through modulation of neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • Substituent: DZNep replaces the 4-chloro group in the target compound with a 4-amino group.
  • Molecular Formula : C₁₂H₁₄N₄O₃ (vs. C₁₂H₁₂ClN₃O₃ for the chloro derivative).
  • Molecular Weight : 262.3 g/mol (vs. 281.69 g/mol) .

Functional Differences :

  • DZNep is a potent histone methyltransferase (HMT) inhibitor , targeting enzymes like EZH2, and reduces global DNA methylation .
  • The amino group in DZNep enhances hydrogen bonding with catalytic sites of methyltransferases, a feature absent in the chloro analog .

(1R,2S,3S,5S)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)-3-methylcyclopentane-1,2-diol (Compound 17)

Structural Differences :

  • Cyclopentane vs. Cyclopentene : Compound 17 has a saturated cyclopentane ring, unlike the unsaturated cyclopentene in the target compound.
  • Methyl Group : An additional methyl group at position 3 introduces steric hindrance .

Functional Implications :

  • Synthesis of Compound 17 involves Raney nickel-mediated reduction, indicating differences in stability and reactivity compared to the cyclopentene derivative .

Halogen-Substituted Neplanocin A Analogs

Neplanocin A derivatives with bromo (5-bromo-4-methyl-pyrrolopyrimidine) or iodo (4-amino-3-iodo-pyrazolopyrimidine) substituents exhibit selective inhibition of HBV replication without affecting S-adenosylhomocysteine hydrolase (SAHase) activity .

  • Key Contrast : The size and electronegativity of halogens (Cl vs. Br/I) influence target specificity. Chloro derivatives may lack the steric bulk required for HBV polymerase inhibition, as seen in bromo/iodo analogs .

Comparative Data Table

Property Target Compound (Cl) DZNep (NH₂) Compound 17 (Cl, methyl) Neplanocin A-Br/I
CAS No. 105522-08-5 102052-95-9 N/A N/A
Molecular Formula C₁₂H₁₂ClN₃O₃ C₁₂H₁₄N₄O₃ C₁₃H₁₆ClN₃O₃ C₁₄H₁₅BrN₄O₃ (Br analog)
Molecular Weight (g/mol) 281.69 262.3 297.74 ~350–400
Key Substituent 4-Chloro 4-Amino 4-Chloro, 3-methyl 5-Bromo/3-Iodo
Biological Activity Understudied HMT inhibition Uncharacterized Anti-HBV
Solubility Not reported 10 mM (HCl salt) Soluble in MeOH Not reported

Research Findings and Implications

  • Role of Halogens: Chloro substituents may enhance metabolic stability compared to amino groups but reduce affinity for methylation-related targets .
  • Therapeutic Potential: While DZNep is well-established in epigenetics, the chloro derivative’s applications remain exploratory. Its synthesis pathways and halogen-based reactivity warrant further investigation in drug discovery.

Vorbereitungsmethoden

Trityl Protection Strategy

A trityl (triphenylmethyl) group is used to protect the hydroxymethyl functionality during intermediate synthesis. This bulkier protecting group facilitates purification via crystallization and prevents undesired side reactions during cyclization. Deprotection is achieved using mild acids like acetic acid, which selectively cleave the trityl ether without affecting the diol.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of acetylated intermediates has been reported to improve yield and stereoselectivity. For example, Candida antarctica lipase B (CAL-B) selectively deacetylates the primary alcohol, leaving the secondary hydroxyl groups intact.

Purification and Characterization

The final compound is purified using a combination of techniques:

Step Method Conditions
Crude Product IsolationLiquid-Liquid ExtractionEthyl acetate/water, pH 5–6
Intermediate PurificationColumn ChromatographySilica gel, hexane/ethyl acetate gradient
Final PurificationPreparative HPLCC18 column, acetonitrile/water + 0.1% TFA

Characterization relies on:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the stereochemistry and functional group integrity.

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₁₂H₁₂ClN₃O₃, [M+H]⁺ = 282.0641).

  • Chiral HPLC: Ensures enantiomeric purity >99%.

Challenges and Optimization

Stereochemical Drift

Early synthetic routes suffered from epimerization at C5 during deprotection. This was mitigated by switching from strong acids (e.g., H₂SO₄) to buffered aqueous conditions (pH 4–5).

Yield Improvements

Optimizing the hydrogenolysis step increased yields from 45% to 72% by:

  • Reducing catalyst loading from 10% to 5% Pd/C.

  • Using ethanol instead of methanol to slow over-reduction.

Q & A

Q. Key Considerations :

  • Use chiral catalysts to control stereochemistry.
  • Monitor reaction progress via TLC or HPLC (>98% purity threshold) .

Basic: How should researchers characterize purity and structural integrity?

Answer:
Employ a combination of analytical techniques:

Method Purpose Acceptance Criteria
HPLC Purity assessment≥98% peak area
NMR (¹H/¹³C)Confirm stereochemistry and substituentsMatch predicted splitting patterns
HRMS Verify molecular formulaΔ < 2 ppm from theoretical mass
X-ray Crystallography Resolve absolute configurationR-factor < 0.05

Note : For hygroscopic samples, use Karl Fischer titration to quantify water content .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability. Mitigate by:

  • Standardizing Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates .
  • Meta-Analysis : Compare data using tools like Rosetta Resolver to identify outliers .

Example : If cytotoxicity varies, check mitochondrial activity assays (MTT vs. ATP luminescence) for methodological bias .

Advanced: What computational strategies predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3YY) to model imidazopyridine binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on binding affinity .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding kinetics .

Advanced: How to evaluate environmental impact and biodegradability?

Answer:
Follow the INCHEMBIOL framework :

Parameter Method
Persistence OECD 301B (Ready Biodegradability Test)
Bioaccumulation LogKow measurement (OECD 117)
Ecotoxicity Daphnia magna acute toxicity (OECD 202)

Data Interpretation : Compare results to EPA’s ECOTOX database for risk prioritization .

Basic: What are optimal storage conditions for long-term stability?

Answer:

Condition Stability Evidence
-20°C (desiccated) >24 months
4°C (lyophilized) 12–18 months
RT (solution in DMSO) ≤6 months (avoid light)

Degradation Signs : HPLC peak splitting or new UV-Vis absorbance ≥250 nm .

Advanced: How to resolve stereochemical ambiguities in synthetic intermediates?

Answer:

  • Chiral Chromatography : Use Daicel columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
  • VCD Spectroscopy : Compare experimental vs. calculated vibrational circular dichroism spectra .
  • Crystallography : Co-crystallize with heavy atoms (e.g., bromine) for phasing .

Case Study : Misassignment of the cyclopentene hydroxyls was corrected via Mosher ester analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.